molecular formula C23H19N3O B2555486 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-27-5

6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2555486
CAS No.: 637756-27-5
M. Wt: 353.425
InChI Key: LSPXMRMZMBSCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of an appropriate indole derivative with a quinoxaline precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium acetate or palladium on carbon.

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs scalable and efficient methods. These methods may include the use of titanium silicate catalysts in methanol at room temperature, which allows for high yields and recyclability of the catalyst .

Chemical Reactions Analysis

Types of Reactions

6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the catalytic domain of tyrosine kinases, thereby interfering with signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.

Properties

IUPAC Name

6-(3-phenoxypropyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-2-9-17(10-3-1)27-16-8-15-26-21-14-7-4-11-18(21)22-23(26)25-20-13-6-5-12-19(20)24-22/h1-7,9-14H,8,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPXMRMZMBSCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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